molecular formula C28H29N3O4S B2779883 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline CAS No. 866843-29-0

3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline

Cat. No.: B2779883
CAS No.: 866843-29-0
M. Wt: 503.62
InChI Key: PNFMIJKJNPCKGZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the quinoline derivative is reacted with ethyl iodide in the presence of a base.

    Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction of the quinoline derivative with 4-(4-methoxyphenyl)piperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline ring or the piperazine moiety are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., basic, acidic, or neutral).

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives and deoxygenated products.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Pharmacological Research: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, such as DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting signal transduction pathways and cellular responses.

    Interfering with Cellular Pathways: It can interfere with various cellular pathways, including those involved in inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Hydroxychloroquine: A derivative of chloroquine with similar antimalarial and anti-inflammatory properties.

    Piperaquine: Another antimalarial compound with a piperazine moiety.

Uniqueness

3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzenesulfonyl and methoxyphenyl piperazine groups differentiate it from other quinoline derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S/c1-3-35-23-13-14-26-25(19-23)28(27(20-29-26)36(32,33)24-7-5-4-6-8-24)31-17-15-30(16-18-31)21-9-11-22(34-2)12-10-21/h4-14,19-20H,3,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFMIJKJNPCKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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